6-甲基-1H-吲唑-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

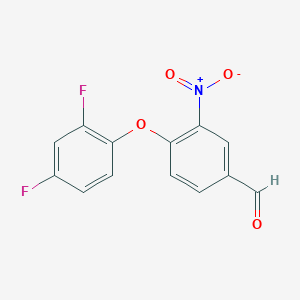

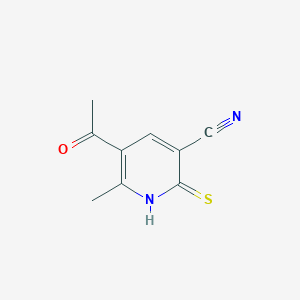

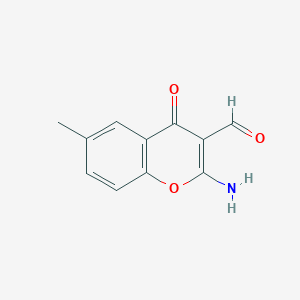

6-Methyl-1H-indazol-7-amine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a solid substance and its IUPAC name is 6-methyl-2H-indazol-7-amine .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 6-methyl-1H-indazol-7-amine, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-methyl-1H-indazol-7-amine is 1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

6-Methyl-1H-indazol-7-amine has a boiling point of 374.0±22.0 C at 760 mmHg . It is a solid substance and should be stored at 4C, protected from light .科学研究应用

Synthesis and Biological Perspectives

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Antitumor Activity

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as antitumor . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Anti-Inflammatory Activity

Indazole-based compounds have shown significant anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antifungal and Antibacterial Activity

Indazole derivatives have demonstrated antifungal and antibacterial activities . The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-HIV Activity

Indazole derivatives have also shown anti-HIV activities . This suggests that they could be used in the development of new drugs for the treatment of HIV.

Bcr-Abl Inhibitors

Wang et al. synthesized a series of 1H-indazol-3-amine derivatives and evaluated their activity against Bcr-Abl wild type as well as T315I mutant . Among these compounds, 89 and 90 appeared to be the most potent Bcr-Abl inhibitors .

作用机制

Target of Action

The primary targets of 6-methyl-1H-indazol-7-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and CHK1 and CHK2 kinases . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . CHK1 and CHK2 are important kinases involved in cell cycle regulation .

Mode of Action

6-methyl-1H-indazol-7-amine interacts with its targets by inhibiting their activity. It suppresses the IDO1 protein expression , thereby affecting the metabolism of tryptophan. It also inhibits the activity of CHK1 and CHK2 kinases , which can lead to cell cycle arrest.

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of tryptophan . This can lead to changes in the immune response and potentially have anti-tumor effects. The inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, particularly at the G2/M phase , which can result in the inhibition of cell proliferation.

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

The inhibition of IDO1 and CHK1/CHK2 kinases by 6-methyl-1H-indazol-7-amine can lead to anti-proliferative effects. For example, one study found that a similar compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) . The compound also suppressed the IDO1 protein expression and caused G2/M cell cycle arrest .

Action Environment

The action of 6-methyl-1H-indazol-7-amine can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability

安全和危害

未来方向

6-Methyl-1H-indazol-7-amine and other 6-substituted aminoindazole derivatives have been designed, synthesized, and evaluated for bioactivities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold . One of them exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . These findings suggest that 6-methyl-1H-indazol-7-amine and similar compounds could be promising for further development as potential anticancer agents .

属性

IUPAC Name |

6-methyl-1H-indazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOWMGXCQUCKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363181 |

Source

|

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-indazol-7-amine | |

CAS RN |

221681-91-0 |

Source

|

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)